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Compound of Interest

Compound Name: Fmoc-N-amido-PEG2-alcohol

Cat. No.: B1339057 Get Quote

Fmoc-N-amido-PEG2-alcohol is a heterobifunctional linker molecule integral to the

development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of

therapeutic agents. This guide provides an in-depth overview of its chemical properties,

applications, and the methodologies for its use in the synthesis of PROTACs, tailored for

researchers and scientists in the field of drug development.

Core Concepts and Chemical Properties
Fmoc-N-amido-PEG2-alcohol is a polyethylene glycol (PEG)-based linker featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at

the other. The Fmoc protecting group provides a stable linkage that can be selectively cleaved

under basic conditions, revealing a primary amine for subsequent conjugation. The two-unit

PEG chain imparts increased hydrophilicity to the molecule, which can enhance the solubility

and pharmacokinetic properties of the resulting PROTAC.

The core utility of this linker lies in its ability to covalently connect two different biologically

active molecules: a ligand that binds to a target protein of interest (POI) and a ligand that

recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of

PROTAC technology.

Physicochemical Data
The following tables summarize the key quantitative data for Fmoc-N-amido-PEG2-alcohol
and its closely related carboxylic acid derivative, which is also commonly used in PROTAC
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synthesis.

Property Value Reference

Chemical Name

(9H-Fluoren-9-yl)methyl (2-(2-

hydroxyethoxy)ethyl)carbamat

e

Molecular Formula C₁₉H₂₁NO₄ [1]

Molecular Weight 327.37 g/mol [1]

CAS Number 299430-87-8 [1]

Appearance White to off-white solid

Purity Typically >95%

Solubility
Soluble in DMF, DMSO, and

DCM

Storage Store at -20°C [1]

Table 1: Physicochemical properties of Fmoc-N-amido-PEG2-alcohol.

Property Value Reference

Chemical Name

3-(2-(2-(Fmoc-

amino)ethoxy)ethoxy)propanoi

c acid

Molecular Formula C₂₂H₂₅NO₆ [2]

Molecular Weight 399.44 g/mol [2]

CAS Number 872679-70-4 [2]

Appearance White to off-white solid

Purity Typically >96% [2]

Table 2: Physicochemical properties of the related Fmoc-N-amido-PEG2-acid.
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Mechanism of Action in PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of

interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the

E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then

recognized and degraded by the proteasome, effectively eliminating the target protein from the

cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation

of multiple POI molecules.
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PROTAC Mechanism of Action.

Experimental Protocols
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The synthesis of a PROTAC using Fmoc-N-amido-PEG2-alcohol typically follows the

principles of solid-phase peptide synthesis (SPPS). The general strategy involves immobilizing

one of the ligands (either for the POI or the E3 ligase) onto a solid support, followed by the

sequential addition of the linker and the second ligand.

General Solid-Phase PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the solid-phase synthesis of a PROTAC.
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On-Resin Synthesis

Linker Addition

Cleavage and Purification
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Solid-Phase PROTAC Synthesis Workflow.
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Detailed Methodologies
The following are representative protocols for the key steps in the synthesis of a PROTAC

using an Fmoc-protected PEG linker on a solid support. These protocols are based on

established solid-phase synthesis methodologies.

3.2.1. Immobilization of the First Ligand

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in

N,N-dimethylformamide (DMF) for 1-2 hours.

Fmoc Deprotection (if using a pre-loaded resin): Treat the resin with a solution of 20%

piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly

with DMF.

Ligand Coupling: Dissolve the first ligand (containing a carboxylic acid) in DMF. Add a

coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add this solution to the resin

and shake at room temperature for 2-4 hours.

Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol,

then dry under vacuum.

3.2.2. Linker Attachment

Fmoc Deprotection: If the immobilized ligand has an Fmoc-protected amine, remove the

Fmoc group as described in step 2 of 3.2.1.

Coupling of Fmoc-N-amido-PEG2-acid:

Activate the carboxylic acid of Fmoc-N-amido-PEG2-acid by dissolving it in DMF with a

coupling agent (e.g., HATU) and a base (e.g., DIPEA).

Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

Wash the resin as described in step 4 of 3.2.1. (Note: If using Fmoc-N-amido-PEG2-
alcohol, the terminal hydroxyl group would need to be activated, for example, by

conversion to a mesylate or tosylate, for coupling to an amine on the second ligand, or the

second ligand would need an activated carboxyl group to form an ester linkage.)
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3.2.3. Coupling of the Second Ligand

Fmoc Deprotection: Remove the Fmoc group from the linker by treating the resin with 20%

piperidine in DMF as previously described.

Ligand Coupling: Couple the second ligand (containing a carboxylic acid) using a coupling

agent and base, as described in step 3 of 3.2.1. Shake at room temperature for 2-4 hours.

Washing: Wash the resin thoroughly as described in step 4 of 3.2.1.

3.2.4. Cleavage and Purification

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5%

water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude

PROTAC by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.

Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) and

purify by preparative high-performance liquid chromatography (HPLC).

Characterization: Confirm the identity and purity of the final PROTAC using techniques such

as LC-MS and NMR.

Conclusion
Fmoc-N-amido-PEG2-alcohol and its derivatives are versatile and valuable tools in the

construction of PROTACs. The inclusion of a hydrophilic PEG spacer can confer beneficial

physicochemical properties to the final PROTAC molecule. A thorough understanding of its

properties and the application of established solid-phase synthesis protocols are essential for

the successful development of novel protein-degrading therapeutics. The methodologies

outlined in this guide provide a solid foundation for researchers and scientists working at the

forefront of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37126968/
https://pubmed.ncbi.nlm.nih.gov/37126968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4745034/
https://www.benchchem.com/product/b1339057#what-is-fmoc-n-amido-peg2-alcohol
https://www.benchchem.com/product/b1339057#what-is-fmoc-n-amido-peg2-alcohol
https://www.benchchem.com/product/b1339057#what-is-fmoc-n-amido-peg2-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1339057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

